5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
Overview
Description
5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, commonly referred to as THQD, is a chemical compound found in many plants and organisms. This compound has been studied for its potential therapeutic and pharmacological applications. It has been shown to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including 5,6,7,8-tetrahydroquinazoline derivatives, have been recognized for their versatile therapeutic potential. Initially known for neurotoxicity, certain derivatives have been identified as endogenous agents preventing Parkinsonism in mammals. These compounds have shown significant promise in cancer drug discovery, as evidenced by the US FDA approval of trabectedin for soft tissue sarcomas. Research has also highlighted their potential against infectious diseases like malaria, tuberculosis, HIV, and others, suggesting a broad spectrum of applications in drug discovery for various therapeutic activities (Singh & Shah, 2017).
Antitumor and DNA Interaction
The interaction of related compounds with DNA and metal ions has been a focus of anticancer research. Streptonigrin, a functionalized aminoquinoline related to the 5,6,7,8-tetrahydroquinazoline scaffold, demonstrates significant antitumor activity through DNA strand scission, facilitated by metal ions. This interaction, especially when activated or in the presence of transition metal ions, highlights the importance of such structures in developing anticancer therapies (Harding & Long, 1997).
Environmental Applications
In environmental science, derivatives of tetrahydroquinazoline have been explored for the treatment of organic pollutants. The enzymatic degradation of recalcitrant compounds, facilitated by redox mediators, showcases the environmental remediation potential of these compounds. Such applications are vital for addressing pollution and enhancing the degradation efficiency of persistent organic pollutants in industrial wastewater (Husain & Husain, 2007).
Antioxidant Activity Analysis
The study of antioxidants has also seen the application of related compounds, where methodologies to determine antioxidant activity have significant relevance. These methods, vital for understanding the antioxidative potential of various compounds, can be applied to those containing the tetrahydroquinazoline scaffold, aiding in the development of therapeutics with antioxidative properties (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLMXVMLMGPVRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332891 | |
Record name | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |
CAS RN |
35042-48-9 | |
Record name | 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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